Methyl 12-hydroxydodecanoate

概述

描述

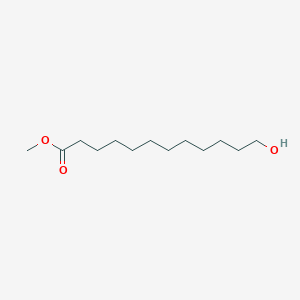

Methyl 12-hydroxydodecanoate is an organic compound with the molecular formula C13H26O3. It is a methyl ester of 12-hydroxydodecanoic acid and is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its hydroxyl group on the 12th carbon of the dodecanoic acid chain, which imparts unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 12-hydroxydodecanoate can be synthesized through the esterification of 12-hydroxydodecanoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In industrial settings, this compound can be produced through the depolymerization of nylon-12 using supercritical methanol. This method involves treating waste nylon-12 with supercritical methanol, resulting in the formation of this compound in good yield . This process not only provides a valuable compound but also contributes to the recycling of plastic waste.

化学反应分析

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, enabling functional group interconversion. A notable example is bromination using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄):

This reaction proceeds via an Appel mechanism, where PPh₃ facilitates bromide displacement. The product is a key intermediate for further alkylation or cross-coupling reactions .

Hydrolysis Reactions

The ester group undergoes hydrolysis under aqueous or enzymatic conditions, yielding 12-hydroxydodecanoic acid:

| Reaction | Conditions | Conversion | By-Products | Study |

|---|---|---|---|---|

| Ester hydrolysis | Biotransformation, aqueous media | 15% | 12-hydroxydodecanoic acid | Observed during enzymatic processing with E. coli BL21 (DE3) |

Hydrolysis competes with oxidation pathways in biological systems, influencing metabolic outcomes in microbial hosts .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming ketones or carboxylic acids depending on conditions:

Enzymatic Oxidation

In a two-step biocatalytic process:

-

Hydroxyl to ketone : Catalyzed by alkane monooxygenase (AlkBGT), forming 12-oxododecanoic acid methyl ester (ODAME).

-

Ketone to carboxylic acid : Further oxidation yields dodecanedioic acid monomethyl ester (DDAME) .

| Step | Enzyme | Substrate | Product | Rate (µmol/min·g) |

|---|---|---|---|---|

| 1 | AlkBGT | Methyl 12-hydroxydodecanoate | ODAME | 0.12 ± 0.01 |

| 2 | Host-intrinsic oxidases | ODAME | DDAME | 0.05 ± 0.01 |

This pathway highlights the compound’s role in synthesizing α,ω-diacids for biodegradable polymers .

Chemical Oxidation

Industrial processes involving cyclododecanone oxidation produce this compound as a by-product. Under strong oxidizing agents (e.g., CrO₃), the hydroxyl group oxidizes to a ketone or carboxylic acid, though specific yields require further validation .

Industrial Context and By-Product Behavior

In the synthesis of dodecane-1,12-diol from cyclododecanone:

-

This compound forms during Baeyer-Villiger oxidation of cyclododecanone, alongside maleic acid and 1,12-dodecanedioic acid .

-

During subsequent hydrogenation (Ru/Re/Sn catalyst, 195°C, 2000 psig H₂), it remains unreacted, indicating stability under reductive conditions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its C12 chain length and hydroxyl position:

| Compound | Key Reaction | Selectivity |

|---|---|---|

| Methyl 12-hydroxystearate | Antioxidant conjugation | Higher thermal stability |

| Methyl 6-hydroxycaproate | Ester hydrolysis | Faster kinetics |

科学研究应用

Pharmaceutical Applications

Methyl 12-hydroxydodecanoate has been studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its efficacy against various strains of bacteria, suggesting its potential use in developing antimicrobial agents for food preservation and medical applications .

- Glycosylation Reactions : The compound has been utilized in glycosylation reactions, which are crucial in synthesizing complex carbohydrates. In one study, it was used as a glycosyl donor in the presence of a catalyst, leading to the successful formation of glycosides with high yields .

Food Science Applications

This compound is being explored for its role in food science:

- Food Additives : Its antibacterial properties make it a candidate for use as a food preservative. The compound's ability to inhibit pathogenic bacteria can enhance food safety without compromising quality .

Material Science Applications

In material science, this compound is being investigated for:

- Biodegradable Polymers : The compound can serve as a building block for synthesizing biodegradable polymers. These materials are increasingly important in reducing environmental impact and are used in packaging and other applications .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| P. larvae | 320 μM | |

| E. coli | 250 μM | |

| S. aureus | 200 μM |

Table 2: Glycosylation Reaction Outcomes

| Reaction Conditions | Yield (%) | Product Obtained | Reference |

|---|---|---|---|

| This compound + TBPA+ | 68% | Glycoside A | |

| This compound + Ethanol | 70% | Glycoside B |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains commonly found in food products. The results indicated that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional preservatives, demonstrating its potential application in food safety.

Case Study 2: Glycosylation Synthesis

A research team employed this compound as a glycosyl donor in synthesizing complex carbohydrates. The study highlighted the efficiency of the reaction under optimized conditions, yielding high amounts of desired products while minimizing by-products.

作用机制

The mechanism of action of methyl 12-hydroxydodecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function. In biological systems, it may be metabolized through β-oxidation pathways, leading to the formation of shorter-chain fatty acids and other metabolites .

相似化合物的比较

Similar Compounds

- Methyl 6-hydroxycapronate

- Methyl 5-hexenoate

- Methyl 12-hydroxystearate

Uniqueness

Methyl 12-hydroxydodecanoate is unique due to its specific chain length and the position of the hydroxyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

生物活性

Methyl 12-hydroxydodecanoate (MHD) is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article provides a comprehensive overview of the biological activity of MHD, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is an ester formed from 12-hydroxydodecanoic acid and methanol. The synthesis typically involves the reaction of 12-hydroxydodecanoic acid with methanol in the presence of an acid catalyst, such as acetyl chloride, under reflux conditions. The reaction can be summarized as follows:

Antimicrobial Activity

MHD has been investigated for its antimicrobial properties against various bacterial strains. A study highlighted its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined to assess its antibacterial potency.

Table 1: Antimicrobial Efficacy of this compound

The results indicate that MHD exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which is crucial in food preservation and pharmaceutical applications.

Antioxidant Properties

In addition to its antimicrobial activity, MHD has shown promising antioxidant properties. Research indicates that fatty acids with hydroxyl groups can scavenge free radicals, thus providing protective effects against oxidative stress.

Table 2: Antioxidant Activity of this compound

These findings suggest that MHD could be utilized in formulations aimed at reducing oxidative damage in biological systems.

Case Studies

- Antibacterial Efficacy in Food Preservation : A study evaluated the use of MHD in food products to inhibit the growth of spoilage microorganisms. Results showed a significant reduction in bacterial counts when MHD was incorporated into food matrices, demonstrating its potential as a natural preservative .

- Biocompatibility Assessment : In vivo studies on mice indicated that MHD did not exhibit toxic effects at therapeutic concentrations. The compound was well-tolerated and showed promise in applications requiring biocompatible materials .

- Environmental Applications : Research has explored the role of MHD in enhancing nitrogen removal in aquatic systems, indicating its potential utility in environmental management and wastewater treatment .

属性

IUPAC Name |

methyl 12-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYBBOXJKXXXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334949 | |

| Record name | Methyl 12-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71655-36-2 | |

| Record name | Methyl 12-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。